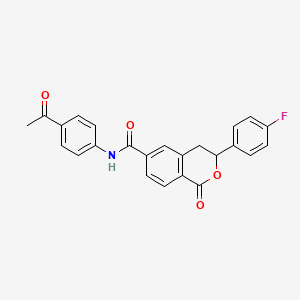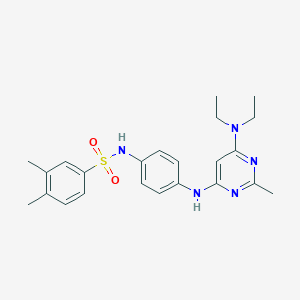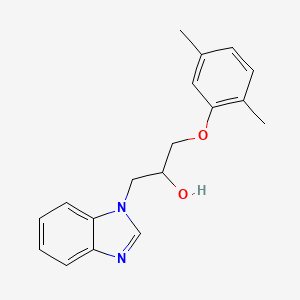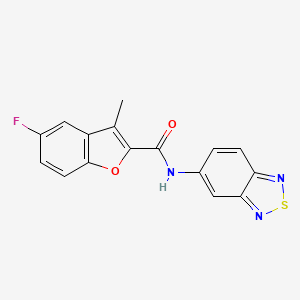![molecular formula C22H24N2O4 B11315811 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315811.png)
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)éthyl]-6,8-diméthyl-4-oxo-4H-chromène-2-carboxamide est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un cycle furane, un cycle pyrrolidine et un noyau chromène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)éthyl]-6,8-diméthyl-4-oxo-4H-chromène-2-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à partir du noyau chromène, qui peut être synthétisé par une réaction de condensation entre un aldéhyde approprié et un dérivé de phénol. Les cycles furane et pyrrolidine sont ensuite introduits par des réactions ultérieures, telles que la substitution nucléophile et la cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et de l’utilisation de catalyseurs. L’extensibilité du processus de synthèse est cruciale pour les applications industrielles, et des réacteurs à écoulement continu peuvent être utilisés pour obtenir une production à grande échelle efficace.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)éthyl]-6,8-diméthyl-4-oxo-4H-chromène-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle furane peut être oxydé pour former des furanones.
Réduction : Le groupe carbonyle dans le noyau chromène peut être réduit pour former des alcools.
Substitution : Le cycle pyrrolidine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du cycle furane peut produire des furanones, tandis que la réduction du noyau chromène peut produire des chromanols.
Applications De Recherche Scientifique
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)éthyl]-6,8-diméthyl-4-oxo-4H-chromène-2-carboxamide a plusieurs applications en recherche scientifique :
Chimie : Il peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Son activité biologique potentielle en fait un candidat pour la découverte et le développement de médicaments.
Médecine : Il peut présenter des propriétés pharmacologiques, telles que des activités anti-inflammatoires ou anticancéreuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action de N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)éthyl]-6,8-diméthyl-4-oxo-4H-chromène-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes ou des récepteurs impliqués dans diverses voies biologiques. La structure du composé lui permet de se lier à ces cibles, modulant potentiellement leur activité et conduisant à des effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)éthyl]-4-oxo-4H-chromène-2-carboxamide : Manque les groupes diméthyle sur le noyau chromène.
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)éthyl]-6,8-diméthyl-4H-chromène-2-carboxamide : Manque le groupe carbonyle sur le noyau chromène.
Unicité
La présence à la fois des cycles furane et pyrrolidine, ainsi que des groupes diméthyle sur le noyau chromène, rend N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)éthyl]-6,8-diméthyl-4-oxo-4H-chromène-2-carboxamide unique. Ces caractéristiques structurales contribuent à ses propriétés chimiques et biologiques distinctes, le distinguant des composés similaires.
Propriétés
Formule moléculaire |
C22H24N2O4 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O4/c1-14-10-15(2)21-16(11-14)18(25)12-20(28-21)22(26)23-13-17(19-6-5-9-27-19)24-7-3-4-8-24/h5-6,9-12,17H,3-4,7-8,13H2,1-2H3,(H,23,26) |
Clé InChI |
GYIUASFEYSZDMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)N4CCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11315729.png)


![2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11315753.png)
![6,7-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315756.png)
![N-(4-methoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11315757.png)
![2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B11315763.png)
![2-(4-Tert-butylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11315772.png)

![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11315781.png)

![2-(4-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11315794.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11315813.png)

